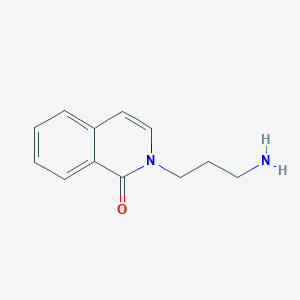
2-(3-Amino-propyl)-2H-isoquinolin-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Amino-propyl)-2H-isoquinolin-1-one is an organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of an amino group attached to a propyl chain, which is further connected to the isoquinoline core
作用机制
Target of Action
Similar compounds such as nintedanib, a tyrosine kinase inhibitor, are known to inhibit multiple signaling receptors, including vascular endothelial growth factor receptor (vegfr), platelet-derived growth factor receptor (pdgfr), and fibroblast growth factor receptor (fgfr) .
Mode of Action
Based on its structural similarity to other aminosilanes like (3-aminopropyl)triethoxysilane (aptes), it can be inferred that it might be used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules . It could also be used for covalent attaching of organic films to metal oxides such as silica and titania .
Biochemical Pathways
For instance, Nintedanib, by blocking the tyrosine kinase activity, ultimately prevents fibroblast proliferation and differentiation .
Pharmacokinetics
Similar compounds like nintedanib have very low oral bioavailability (47%), and high doses of the drug, such as 100–150 mg, are administered, which can cause problems of gastrointestinal irritation and hepatotoxicity .
Result of Action
Similar compounds like aptes have been shown to improve the adhesion of graphene sheets and sio2, thereby maintaining better contact with metal electrodes .
Action Environment
Similar compounds like aptes have been shown to form stable, covalent bonds within 2 minutes when used to covalently bond thermoplastics to poly(dimethylsiloxane) (pdms) .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-propyl)-2H-isoquinolin-1-one typically involves the reaction of isoquinoline derivatives with appropriate reagents to introduce the amino-propyl group. One common method is the reductive amination of 2H-isoquinolin-1-one with 3-aminopropylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents and reducing agents can be optimized to enhance yield and purity while minimizing environmental impact.
化学反应分析
Types of Reactions
2-(3-Amino-propyl)-2H-isoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The isoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include nitroso or nitro derivatives (oxidation), tetrahydroisoquinoline derivatives (reduction), and various substituted isoquinoline derivatives (substitution).
科学研究应用
2-(3-Amino-propyl)-2H-isoquinolin-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.
相似化合物的比较
Similar Compounds
2-(3-Aminopropyl)-2H-quinolin-1-one: Similar structure but with a quinoline core.
2-(3-Aminopropyl)-2H-indole-1-one: Similar structure but with an indole core.
2-(3-Aminopropyl)-2H-benzimidazole-1-one: Similar structure but with a benzimidazole core.
Uniqueness
2-(3-Amino-propyl)-2H-isoquinolin-1-one is unique due to its isoquinoline core, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the amino-propyl group further enhances its reactivity and potential for functionalization, making it a versatile compound for various applications.
属性
IUPAC Name |
2-(3-aminopropyl)isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c13-7-3-8-14-9-6-10-4-1-2-5-11(10)12(14)15/h1-2,4-6,9H,3,7-8,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIGXYHYECHXIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN(C2=O)CCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 2-{[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)carbothioyl]amino}acetate](/img/structure/B2444022.png)
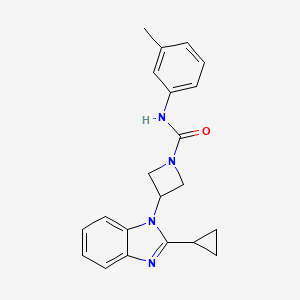
![2-{[3-(4-CHLOROPHENYL)-8-ETHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3,4-DIFLUOROPHENYL)ACETAMIDE](/img/structure/B2444026.png)
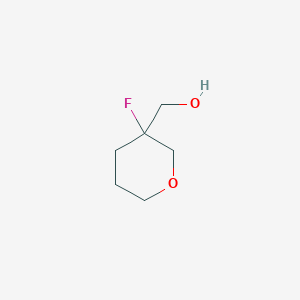
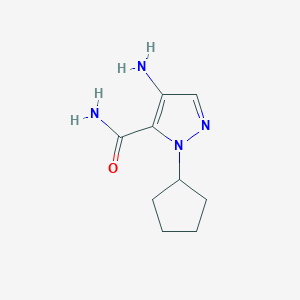
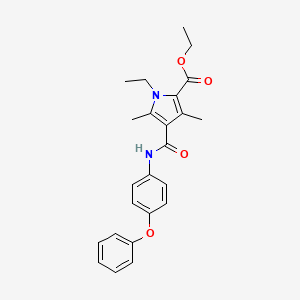



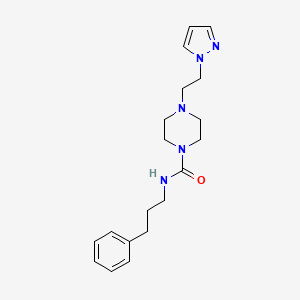
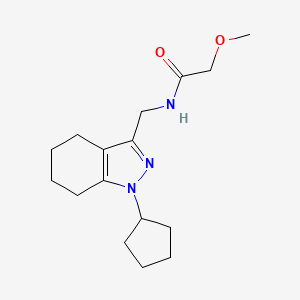
![2-{6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-cyclopentylacetamide](/img/structure/B2444042.png)

![5-[(4-methoxyphenyl)sulfonyl]-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2444045.png)
